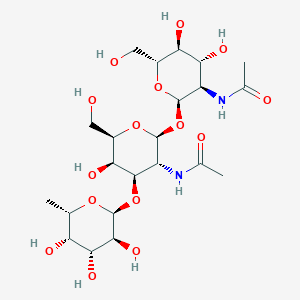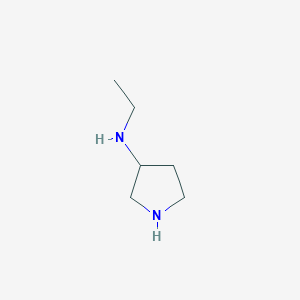
3-(Ethylamino)pyrrolidine
Overview
Description
3-(Ethylamino)pyrrolidine is a chiral amine with the molecular formula C6H14N2. It is a colorless to almost colorless liquid at room temperature and is known for its potential therapeutic and industrial applications . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethylamino group attached to the third carbon of the ring.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring.
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to interact efficiently with its targets. The ethylamino group may also play a role in the interaction with the target proteins.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight of 11419 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of biological activities . The specific effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine alkaloids, a group to which 3-(Ethylamino)pyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Cellular Effects
Pyrrolidine alkaloids, including this compound, have been shown to have significant effects on various types of cells and cellular processes . For instance, some pyrrolidine derivatives have been found to exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and antioxidant activities .
Molecular Mechanism
It is known that pyrrolidine derivatives, including this compound, can undergo various transformations in the presence of cytochrome P450 enzymes . These transformations include hydroxylation of the C–H bond of the pyrrolidine derivative, leading to a hydroxylated intermediate .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can exhibit different effects over time .
Dosage Effects in Animal Models
It is known that some pyrrolidine derivatives have been shown to have different effects at different dosages in animal models .
Metabolic Pathways
It is known that pyrrolidine derivatives, including this compound, can be metabolized via various pathways, such as the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Transport and Distribution
It is known that pyrrolidine derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that pyrrolidine derivatives can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Ethylamino)pyrrolidine involves the reduction of (3R)-N-ethyl-1-(phenylmethyl)-3-pyrrolidinamine using palladium hydroxide on carbon and ammonium formate in methanol. The reaction is typically heated at reflux for 2.5 hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The compound is usually stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)pyrrolidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(Ethylamino)pyrrolidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrrolidine: This compound has a similar structure but lacks the ethyl group attached to the nitrogen atom.
3-(Methylamino)pyrrolidine: Similar to 3-(Ethylamino)pyrrolidine but with a methyl group instead of an ethyl group.
3-(Trifluoroacetamido)pyrrolidine: This compound has a trifluoroacetamido group instead of an ethylamino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPWFHLFKAUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558417 | |
| Record name | N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111390-22-8 | |
| Record name | N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



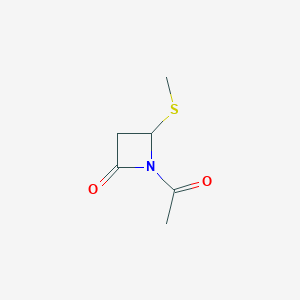
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)




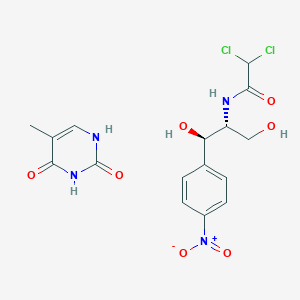
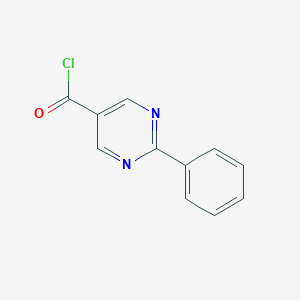


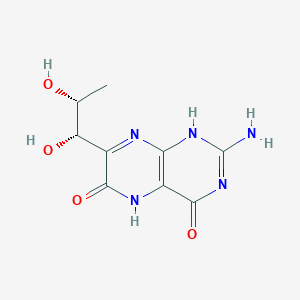
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
